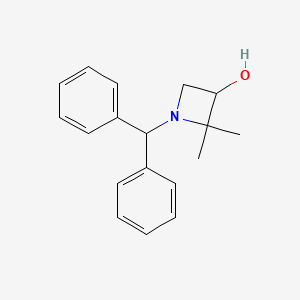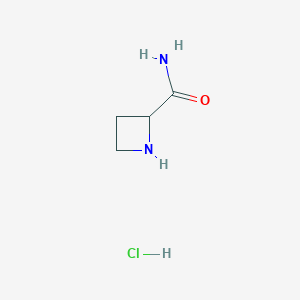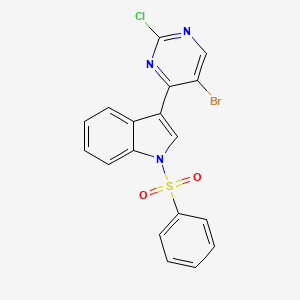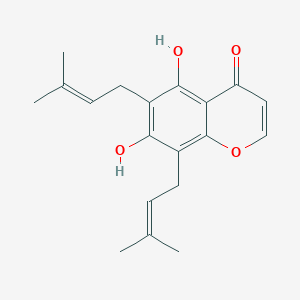
3,4-二甲氧基联苯
描述
3,4-Dimethoxybiphenyl (3,4-DMBP) is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a versatile compound that can be used in a variety of applications, including synthesis, scientific research, and drug development. 3,4-DMBP has a broad range of biochemical and physiological effects, making it an attractive compound for laboratory experiments.
科学研究应用
晶体结构分析
3,4-二甲氧基联苯的晶体结构一直是科学研究的兴趣所在。例如,通过 X 射线衍射方法阐明了其在联苯衍生物中的氢相互作用,揭示了对其晶体结构和氢键在维持晶体凝聚力中的作用的重要见解 (Rajnikant, Dinesh, & Dalbir Singh, 2004)。
化学合成和反应
该化合物已参与化学合成和反应研究。一个例子是它在 N-保护 1,2-噻吩并二氮杂二氧化物衍生物中用作平滑消除特定试剂 (Evelyne Grunder-Klotz & J. Ehrhardt, 1991)。此外,对过渡金属配合物的光诱导反应的研究突出了它在特定条件下形成二甲氧基联苯的作用 (G. B. Shul’pin, G. V. Nizova, & M. V. Serdobov, 1987)。
材料科学
在材料科学中,3,4-二甲氧基联苯已被用于合成用于光学研究的金属配合物。这些研究旨在了解这些配合物的特性,这可能对材料设计和应用产生影响 (Athraa H. Mekkey, Fatima H. Mal, & S. H. Kadhim, 2020)。
光谱化学研究
该化合物也是光谱化学研究的重点。例如,对 4,4'-二甲氧基联苯的电子自旋共振 (e.s.r.) 光谱的研究提供了对光谱中与温度相关的变化的见解,从而更深入地了解了这些化合物中的构象异构体 (W. Forbes & P. D. Sullivan, 1968)。
聚合物材料合成
在聚合物化学领域,3,4-二甲氧基联苯已被用于与非共轭二烯的 C-H 多聚加成中,展示了其在创建具有独特结构基元的 novel 聚合物材料方面的潜力 (Xiaochao Shi, M. Nishiura, & Z. Hou, 2016)。
抗菌活性
最后,其衍生物已被合成并分析其抗菌活性,表明这些化合物具有潜在的药用应用 (V. Mala 等人,2013)。
安全和危害
3,4-Dimethoxybiphenyl should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of ingestion or contact with skin or eyes, seek medical attention .
未来方向
While specific future directions for 3,4-Dimethoxybiphenyl are not mentioned in the search results, it’s worth noting that lignin, vanillin, and divanillin-based resins have recently attracted attention due to their potential for high-performance natural fiber composite applications . This suggests that 3,4-Dimethoxybiphenyl and related compounds may have potential future applications in this area.
作用机制
Mode of Action
It is known that the mechanisms of action of an antimicrobial can happen in several ways: through its interaction with the cell wall, through the plasma membrane, in protein synthesis, causing inhibitions in the synthesis of dna and rna, and interfering with the metabolism of folic acid .
Biochemical Pathways
It is known that the meta-cleavage pathway for catechol is one of the major routes for the microbial degradation of aromatic compounds .
Pharmacokinetics
The molecular formula of 3,4-Dimethoxybiphenyl is C14H14O2, with an average mass of 214.260 Da and a monoisotopic mass of 214.099380 Da .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of various compounds .
生化分析
Biochemical Properties
3,4-Dimethoxybiphenyl plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The nature of these interactions often involves the binding of 3,4-Dimethoxybiphenyl to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity . Additionally, 3,4-Dimethoxybiphenyl can interact with proteins involved in cellular signaling pathways, influencing their function and activity.
Cellular Effects
The effects of 3,4-Dimethoxybiphenyl on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, 3,4-Dimethoxybiphenyl impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, 3,4-Dimethoxybiphenyl exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, the binding of 3,4-Dimethoxybiphenyl to cytochrome P450 enzymes can result in enzyme inhibition, affecting the metabolism of other substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dimethoxybiphenyl can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to 3,4-Dimethoxybiphenyl can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These changes are often dependent on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of 3,4-Dimethoxybiphenyl vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can modulate enzyme activity and gene expression without causing significant adverse effects. At higher doses, 3,4-Dimethoxybiphenyl can induce toxic effects, including liver damage and disruptions in metabolic processes. These threshold effects highlight the importance of dose-dependent studies to determine the safe and effective use of this compound in research .
Metabolic Pathways
3,4-Dimethoxybiphenyl is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can be further processed by phase II enzymes such as glucuronosyltransferases. These metabolic pathways are crucial for the detoxification and excretion of 3,4-Dimethoxybiphenyl, ensuring its removal from the body .
Transport and Distribution
Within cells and tissues, 3,4-Dimethoxybiphenyl is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The distribution of 3,4-Dimethoxybiphenyl can influence its biological activity and the extent of its effects on cellular function .
Subcellular Localization
The subcellular localization of 3,4-Dimethoxybiphenyl is an important factor in its activity and function. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. The localization of 3,4-Dimethoxybiphenyl within these compartments can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .
属性
IUPAC Name |
1,2-dimethoxy-4-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-15-13-9-8-12(10-14(13)16-2)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCOBRBMNPKVRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one](/img/structure/B3034347.png)
methanone](/img/structure/B3034349.png)
![cis-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3034350.png)






![1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B3034364.png)



